molecular formula C25H20N2O B5440206 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine

4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine

Cat. No. B5440206
M. Wt: 364.4 g/mol
InChI Key: JYLLEPFNOLJUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine, also known as DPh-Bx, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule has a unique structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins that mediate inflammation. 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Inhibition of HDACs by 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant properties. In addition, 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has several advantages for lab experiments. It is readily synthesized using a simple and efficient method. 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has also been found to be stable under various conditions, making it suitable for use in biological assays. However, 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for the research on 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine. One direction is to investigate its potential as a therapeutic agent for various diseases. 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has shown promising results in vitro and in vivo for the treatment of cancer, inflammation, and Alzheimer's disease. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Another direction is to explore its potential as a fluorescent probe for biological imaging. 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has been found to have good fluorescence properties, making it a potential candidate for imaging applications. Further studies are needed to determine its specificity and sensitivity for different biological targets.

Synthesis Methods

The synthesis of 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine involves the condensation of 2-aminopyridine and benzophenone in the presence of a strong acid catalyst. The resulting product is then reduced using a reducing agent such as sodium borohydride to obtain the final compound. The yield of 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has been found to inhibit the activity of various enzymes and signaling pathways that are involved in the pathogenesis of diseases such as cancer, Alzheimer's disease, and inflammation. 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has also been investigated for its potential as a fluorescent probe for biological imaging.

properties

IUPAC Name

4,4-diphenyl-2-pyridin-3-yl-1,2-dihydro-3,1-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O/c1-3-11-20(12-4-1)25(21-13-5-2-6-14-21)22-15-7-8-16-23(22)27-24(28-25)19-10-9-17-26-18-19/h1-18,24,27H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLLEPFNOLJUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CN=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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